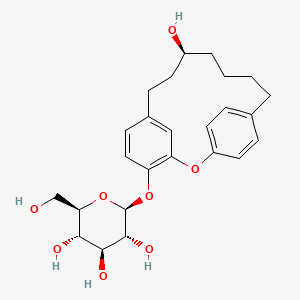

Aceroside B2

Description

Aceroside B2 is a cyclic diarylheptanoid glycoside primarily isolated from Acer truncatum and related species such as Betula platyphylla . Structurally, it consists of two aromatic rings connected by a heptane chain, with glycosylation at specific positions (e.g., a β-D-glucopyranosyl moiety) contributing to its bioactivity . Its molecular formula is C₂₇H₃₄O₁₂, with a relative molecular mass of 562.56 .

This compound has been extensively studied for its osteogenic activity, promoting osteoblast differentiation and bone mineralization. Unlike other diarylheptanoids, this compound’s bioactivity is attributed to its unique substitution pattern, including hydroxyl and glycosyl groups at C-10 and C-12 positions .

Properties

Molecular Formula |

C25H32O8 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(10S)-10-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-4-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C25H32O8/c26-14-21-22(28)23(29)24(30)25(33-21)32-19-12-8-16-5-9-17(27)4-2-1-3-15-6-10-18(11-7-15)31-20(19)13-16/h6-8,10-13,17,21-30H,1-5,9,14H2/t17-,21+,22+,23-,24+,25+/m0/s1 |

InChI Key |

JTRDCQXYJNZURE-BVLUCXKNSA-N |

Isomeric SMILES |

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CC[C@H](C1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC(C1)O)OC4C(C(C(C(O4)CO)O)O)O |

Synonyms |

aceroside B2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Diarylheptanoids share a core 1,7-diphenylheptane skeleton but exhibit structural and functional diversity due to variations in oxidation, glycosylation, and cyclic ring formation. Below is a detailed comparison of Aceroside B2 with structurally or functionally related compounds:

Structural and Functional Comparison

Key Research Findings

- Osteogenic Activity : this compound and B1 demonstrate comparable potency in stimulating osteoblast differentiation, but B2 exhibits superior calcium deposition (~2.5-fold increase vs. B1) .

- Anticancer Activity: Unlike this compound, Aceroside VIII inhibits HDAC6, depleting oncoproteins like TCF7L2 in colorectal cancer cells. It synergizes with irinotecan, achieving 80% tumor growth inhibition in vivo .

- Structural-Activity Relationship: Glycosylation at C-4 in this compound enhances solubility and bioavailability compared to non-glycosylated analogs like Acerogenin A .

Mechanistic Divergence

Q & A

Q. What are the defining structural characteristics of Aceroside B2, and what analytical methods are essential for its identification and characterization?

this compound (24fb) is a cyclic diarylheptanoid with specific substituents (e.g., R1 = OCH3, R2 = CH3) critical to its bioactivity. Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For novel derivatives, X-ray crystallography may validate stereochemistry . Characterization must adhere to journal guidelines, with primary data in the main text and supplementary details in supporting files .

Q. What experimental methodologies are recommended for initial screening of this compound’s osteogenic activity?

In vitro assays using osteoblast precursor cells (e.g., MC3T3-E1) are foundational. Alkaline phosphatase (ALP) activity assays and Alizarin Red staining for mineralization should be conducted at varying concentrations (e.g., 1–100 μM) to establish dose-response relationships. Positive controls (e.g., BMP-2) and statistical validation (ANOVA with post-hoc tests) are mandatory to ensure reproducibility .

Q. How should researchers address inconsistencies in reported bioactivity data for this compound?

Contradictions may arise from differences in cell lines, solvent systems (e.g., DMSO concentration effects), or assay protocols. Methodological replication studies with standardized conditions (e.g., ISO-certified cell cultures) and meta-analyses of existing data are advised. Cross-validation using orthogonal assays (e.g., qPCR for osteogenic markers like Runx2) can resolve discrepancies .

Advanced Research Questions

Q. What strategies optimize the isolation of this compound from natural sources, and how can yield be quantified?

Column chromatography with silica gel or Sephadex LH-20 is standard, but advanced techniques like high-speed countercurrent chromatography (HSCCC) improve purity. Quantification via HPLC-UV or LC-MS using a calibration curve (e.g., 0.1–50 μg/mL) ensures accuracy. Solvent selection (e.g., methanol-water gradients) must balance polarity and compound stability .

Q. How can molecular docking studies be designed to explore this compound’s interaction with osteogenic signaling pathways?

Use software like AutoDock Vina to model binding affinities between this compound and targets (e.g., Wnt/β-catenin or BMP receptors). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD). Cross-reference with gene knockout models (e.g., CRISPR/Cas9-modified osteoblasts) to confirm pathway involvement .

Q. What are the best practices for comparative studies of this compound and its analogs (e.g., Aceroside B1) in bone regeneration models?

Employ a tiered approach:

- In vitro : Compare ALP activity and mineralization rates across analogs.

- In vivo : Use rodent calvarial defect models with micro-CT analysis for bone volume/trabecular thickness.

- Statistical design : Apply multivariate analysis (MANOVA) to account for covariates like animal age/diet. Ensure ethical compliance with IACUC protocols .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Combine transcriptomics (RNA-seq of treated osteoblasts), proteomics (LC-MS/MS for protein expression), and metabolomics (NMR-based metabolite profiling). Bioinformatics tools (e.g., KEGG pathway enrichment) identify key networks. Validate findings with siRNA-mediated gene silencing .

Methodological Considerations

Q. What validation criteria are critical for confirming this compound’s identity in novel synthetic pathways?

Synthetic batches must match natural isolates via:

Q. How should researchers design dose-ranging studies to minimize toxicity while maximizing efficacy?

Use the OECD 423 guideline for acute toxicity screening in rodents, followed by subchronic studies (28-day dosing). For efficacy, calculate the therapeutic index (LD50/ED50) and incorporate pharmacokinetic parameters (e.g., Cmax, AUC) from LC-MS plasma analysis .

Q. What frameworks guide the formulation of hypotheses about this compound’s structure-activity relationships (SAR)?

Apply the PICO framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.